2,6-DIMETHOXY-4-METHYL-8-NITRO-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLINE 2,6-DIMETHOXY-4-METHYL-8-NITRO-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLINE
Brand Name: Vulcanchem
CAS No.: 189746-15-4
VCID: VC0069963
InChI: InChI=1S/C19H15F3N2O5/c1-10-7-15(28-3)23-17-13(24(25)26)9-14(27-2)18(16(10)17)29-12-6-4-5-11(8-12)19(20,21)22/h4-9H,1-3H3
SMILES: CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Molecular Formula: C19H15F3N2O5
Molecular Weight: 408.3 g/mol

2,6-DIMETHOXY-4-METHYL-8-NITRO-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLINE

CAS No.: 189746-15-4

Main Products

VCID: VC0069963

Molecular Formula: C19H15F3N2O5

Molecular Weight: 408.3 g/mol

2,6-DIMETHOXY-4-METHYL-8-NITRO-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLINE - 189746-15-4

CAS No. 189746-15-4
Product Name 2,6-DIMETHOXY-4-METHYL-8-NITRO-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLINE
Molecular Formula C19H15F3N2O5
Molecular Weight 408.3 g/mol
IUPAC Name 2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
Standard InChI InChI=1S/C19H15F3N2O5/c1-10-7-15(28-3)23-17-13(24(25)26)9-14(27-2)18(16(10)17)29-12-6-4-5-11(8-12)19(20,21)22/h4-9H,1-3H3
Standard InChIKey UUMJUNBCKSPWGX-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Canonical SMILES CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Synonyms 2,6-DIMETHOXY-4-METHYL-8-NITRO-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLINE
PubChem Compound 11058632
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator